4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13701369
InChI: InChI=1S/C8H7BrClNO/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3/b11-8-
SMILES: CC1=C(C=CC(=C1)Br)C(=NO)Cl
Molecular Formula: C8H7BrClNO
Molecular Weight: 248.50 g/mol

4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride

CAS No.:

Cat. No.: VC13701369

Molecular Formula: C8H7BrClNO

Molecular Weight: 248.50 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride -

Specification

Molecular Formula C8H7BrClNO
Molecular Weight 248.50 g/mol
IUPAC Name (1Z)-4-bromo-N-hydroxy-2-methylbenzenecarboximidoyl chloride
Standard InChI InChI=1S/C8H7BrClNO/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3/b11-8-
Standard InChI Key ILAPYKKFTCUEOC-FLIBITNWSA-N
Isomeric SMILES CC1=C(C=CC(=C1)Br)/C(=N/O)/Cl
SMILES CC1=C(C=CC(=C1)Br)C(=NO)Cl
Canonical SMILES CC1=C(C=CC(=C1)Br)C(=NO)Cl

Introduction

4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride is a complex organic compound with the molecular formula C8H7BrClNO. It features a bromine atom, a hydroxy group, and a carbonimidoyl chloride group attached to a methyl-substituted benzene ring. This unique structure imparts distinct reactivity and versatility, making it valuable in various scientific research applications.

Synthesis Methods

The synthesis of 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride typically involves several steps starting from 4-bromo-2-methylbenzonitrile. The process includes hydroxylation of the nitrile group using hydroxylamine hydrochloride in the presence of a base, followed by the formation of the carbonimidoyl chloride group using thionyl chloride (SOCl2).

Chemical Reactions and Applications

This compound undergoes various chemical reactions, including substitution, oxidation, reduction, and condensation reactions. These reactions can lead to the formation of diverse derivatives with potential applications in chemistry, biology, and industry.

Reaction TypeDescription
Substitution ReactionsThe bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and ReductionThe hydroxy group can undergo oxidation to form carbonyl compounds or reduction to form amines.
Condensation ReactionsThe carbonimidoyl chloride group can react with amines or alcohols to form imines or esters.

Comparison with Similar Compounds

Similar compounds, such as 4-Bromo-2-methylbenzonitrile and 4-Bromo-N-hydroxybenzene-1-carbonimidoyl chloride, lack certain functional groups, which affect their reactivity and biological activity. The presence of the bromine, hydroxy, and carbonimidoyl chloride groups in 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride provides unique properties.

CompoundStructure FeaturesBiological Activity
This CompoundBromine, Hydroxyl, Carbonimidoyl ChlorideAntimicrobial, Enzyme Inhibition
4-Bromo-2-methylbenzonitrileLacks Hydroxy and Carbonimidoyl ChlorideLess Reactive
4-Bromo-N-hydroxybenzene-1-carbonimidoyl chlorideSimilar but without Methyl GroupAnticancer Activity

Future Research Directions

Further research is needed to fully explore the potential applications of 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride, particularly in the fields of medicine and materials science. Its unique chemical structure suggests potential as an intermediate in the synthesis of complex molecules or as a reagent in organic reactions. Additionally, its biological activity warrants detailed studies to understand its mechanisms of action and potential therapeutic uses.

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